Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC13287961
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12BrNO2S |
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Molecular Weight | 326.21 g/mol |
IUPAC Name | methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 |
Standard InChI Key | LCOCBIMZTDCOLO-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br |
Canonical SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure is a thiophene ring, a five-membered aromatic system comprising four carbon atoms and one sulfur atom. Key substituents include:
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Amino group (-NH₂) at the 2-position, which enhances nucleophilicity and participation in hydrogen bonding.
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4-Bromophenyl group at the 4-position, introducing steric bulk and electronic effects via the bromine atom’s inductive and resonance properties.
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Methyl group (-CH₃) at the 5-position, contributing to hydrophobic interactions and steric shielding.
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Carboxylate ester (-COOCH₃) at the 3-position, influencing solubility and serving as a handle for further derivatization.
The molecular formula is C₁₃H₁₂BrNO₂S, with a molecular weight of 334.21 g/mol. The IUPAC name systematically describes the substituents’ positions, ensuring unambiguous identification.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous thiophene derivatives exhibit planar ring systems with slight distortions due to substituent effects. Key spectroscopic features include:
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Infrared (IR) Spectroscopy:
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N-H stretching (3300–3500 cm⁻¹) from the amino group.
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C=O stretching (1700–1750 cm⁻¹) from the ester carbonyl.
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C-Br stretching (500–600 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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Aromatic protons (δ 6.8–7.6 ppm, split due to bromine’s magnetic anisotropy).
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Methyl groups (δ 1.2–2.5 ppm).
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Amino protons (δ 4.5–5.5 ppm, broad singlet).
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¹³C NMR:
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Carbonyl carbon (δ 165–170 ppm).
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Aromatic carbons (δ 110–140 ppm).
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Mass Spectrometry:
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Molecular ion peak at m/z 334 (M⁺), with fragmentation patterns reflecting loss of Br (79/81 Da) and COOCH₃ (59 Da).
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Synthesis and Optimization Strategies
Gewald Reaction: A Primary Synthetic Route
The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component condensation involves:
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Cyanoacetamide as the nitrogen source.
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Elemental sulfur for ring formation.
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A ketone or aldehyde (e.g., 4-bromoacetophenone) to introduce the aryl and methyl substituents.
Reaction Mechanism:
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Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile from cyanoacetamide and the ketone.
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Cyclization: Sulfur incorporation, leading to thiophene ring closure.
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Esterification: In situ reaction with methanol to form the carboxylate ester.
Optimization Parameters:
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Catalyst: Morpholine or piperidine enhances reaction efficiency.
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Temperature: 80–100°C under reflux conditions.
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Solvent: Ethanol or DMF improves yield (typically 60–75%).
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors offer advantages over batch processes:
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Enhanced Heat Transfer: Mitigates exothermic side reactions.
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Automated Purification: In-line chromatography or crystallization improves purity (>95%).
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Sustainability: Reduced solvent waste via solvent recycling systems.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility:
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Polar aprotic solvents (DMF, DMSO): High solubility.
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Water: Limited solubility (0.1–0.5 mg/mL) due to hydrophobic aryl and ester groups.
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Stability:
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Photodegradation: Susceptible under UV light due to the C-Br bond.
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Hydrolysis: Ester group hydrolyzes in acidic/basic conditions to carboxylic acid.
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Biological Activity
While direct studies on this compound are sparse, structurally related 2-aminothiophenes exhibit:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis (MIC values: 8–32 µg/mL against S. aureus).
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Anticancer Potential: Inhibition of topoisomerase II (IC₅₀: 12–45 µM in MCF-7 cells).
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Anti-Inflammatory Effects: COX-2 enzyme suppression (60–80% inhibition at 10 µM).
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways.
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Antipsychotic Agents: Modulation of dopamine D₂ receptors.
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Antiviral Drugs: Inhibition of viral protease enzymes.
Organic Electronics
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Conjugated Polymers: Thiophene rings enhance charge carrier mobility in OFETs (hole mobility: 0.5–2.0 cm²/V·s).
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Luminescent Materials: Bromine’s heavy atom effect improves phosphorescence quantum yield (Φ: 0.3–0.6).
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing pathways may yield 4- vs. 5-substituted isomers.
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Purification Difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.
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Nanoparticle Functionalization: Use as a capping agent for Au/Ag nanoparticles in catalysis.
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Computational Modeling: DFT studies to predict reactivity and binding affinities.
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